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molecular formula C7H6N2OS B167677 5-Methoxy-2,1,3-benzothiadiazole CAS No. 1753-76-0

5-Methoxy-2,1,3-benzothiadiazole

Cat. No. B167677
M. Wt: 166.2 g/mol
InChI Key: XAPHRZKQDIJZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183293B2

Procedure details

5-Methoxybenzo-2,1,3-thiadiazole (4.09 g, 24.6 mmol) was stirred with hydrobromic acid (60 mL, 165 mmol, 30% in acetic acid) at 80° C. 5 days. The mixture was cooled to 10° C. and filtered. The solids were purified by short column chromatography (50% ethyl acetate/hexane). Solvents were stripped in vacuo to afford 1.0 g of a yellow solid (27% yield).
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][C:6]2=[N:7][S:8][N:9]=[C:5]2[CH:4]=1.Br>>[N:7]1[S:8][N:9]=[C:5]2[CH:4]=[C:3]([OH:2])[CH:11]=[CH:10][C:6]=12

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
COC1=CC=2C(=NSN2)C=C1
Name
Quantity
60 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were purified by short column chromatography (50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
N=1SN=C2C1C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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